{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine
Overview
Description
“{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine” is a chemical compound with the CAS Number: 771584-26-0 . It has a molecular weight of 206.17 . The IUPAC name for this compound is [6-(2,2,2-trifluoroethoxy)-3-pyridinyl]methanamine .
Molecular Structure Analysis
The InChI code for “{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine” is 1S/C8H9F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7/h1-2,4H,3,5,12H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius . .
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals due to its potential as a building block for more complex molecules. Its trifluoroethoxy group can be pivotal in increasing the lipophilicity and metabolic stability of potential drug candidates .
Material Science
In material science, this chemical serves as a precursor for synthesizing novel pyridine-based polymers. These polymers could have unique properties such as high thermal stability and chemical resistance, making them suitable for advanced engineering applications .
Chemical Synthesis
As a reagent, it is involved in various chemical synthesis processes. Its structure allows for selective transformations, aiding in the synthesis of complex organic compounds with high precision .
Chromatography
In chromatographic methods, it can be used as a standard or reference compound due to its distinct chemical properties. It helps in the calibration of equipment and ensures the accuracy of analytical results .
Analytical Chemistry
This compound finds applications in analytical chemistry, where it is used in the development of new analytical methods for detecting and quantifying other substances, especially in complex mixtures .
Helicobacter pylori Eradication Research
It has been identified in the research for Helicobacter pylori eradication. The compound’s derivatives could be part of a treatment regimen, contributing to the development of new therapies against this stomach bacterium .
Environmental Monitoring
The compound’s stability and detectability make it suitable for environmental monitoring studies. It can be used as a tracer or marker to study the distribution and fate of similar organic compounds in the environment .
Biochemical Studies
In biochemical research, it can be used to study enzyme-substrate interactions, especially in systems where pyridine-based structures play a crucial role. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
[6-(2,2,2-trifluoroethoxymethyl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)6-15-5-8-2-1-7(3-13)4-14-8/h1-2,4H,3,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMPGXQSDGHMQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)COCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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